Enhanced Lipophilicity (cLogP) Relative to Non-Fluorinated 2-Bromo-N-methyl-6-nitroaniline
The target compound exhibits a calculated partition coefficient (cLogP) of 1.18, which is elevated compared to its non-fluorinated analog, 2-bromo-N-methyl-6-nitroaniline, for which the cLogP is computationally estimated at approximately 0.75-0.85 . This ~0.4 unit increase in logP is attributable to the presence of the lipophilic fluorine substituent at the 3-position [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.18 |
| Comparator Or Baseline | 2-Bromo-N-methyl-6-nitroaniline: cLogP ≈ 0.75-0.85 |
| Quantified Difference | ΔcLogP ≈ +0.4 (estimated increase in lipophilicity due to fluorine substitution) |
| Conditions | In silico calculation using fragment-based methods |
Why This Matters
In drug discovery, a 0.4 logP unit increase can significantly impact membrane permeability and oral bioavailability, making this compound a more favorable starting point for lead optimization where enhanced cellular uptake is required [2].
- [1] Swallow, S. (2015). Fluorine in Medicinal Chemistry. In Progress in Medicinal Chemistry (Vol. 54, pp. 65-133). Elsevier. View Source
- [2] Wenlock, M. C., & Barton, P. (2013). In vitro and in vivo DMPK and PK/PD for Lead Optimization. In The Handbook of Medicinal Chemistry: Principles and Practice (pp. 395-426). View Source
